molecular formula C19H26O7 B1201008 Hymenograndin CAS No. 51292-55-8

Hymenograndin

Cat. No.: B1201008
CAS No.: 51292-55-8
M. Wt: 366.4 g/mol
InChI Key: AXCKGAMPGDLORG-KKMGJOHJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hymenograndin is a pseudoguaianolide-type sesquiterpene lactone isolated from Hymenoxys brachyacris, a plant within the Asteraceae family . It belongs to the helenanolide subclass of pseudoguaianolides, characterized by a 10-membered carbocyclic skeleton with a γ-lactone ring. Sesquiterpene lactones like this compound are renowned for their bioactivity, including anti-inflammatory, cytotoxic, and antimicrobial properties. Its structural uniqueness lies in its oxygenation pattern and substituent groups, which influence its pharmacological profile .

Properties

CAS No.

51292-55-8

Molecular Formula

C19H26O7

Molecular Weight

366.4 g/mol

IUPAC Name

[(3aR,5R,5aS,6R,7S,8R,8aS,9aR)-7-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate

InChI

InChI=1S/C19H26O7/c1-8-6-13-12(9(2)18(23)26-13)7-19(5)14(8)15(24-10(3)20)16(17(19)22)25-11(4)21/h8,12-17,22H,2,6-7H2,1,3-5H3/t8-,12-,13-,14-,15-,16-,17+,19+/m1/s1

InChI Key

AXCKGAMPGDLORG-KKMGJOHJSA-N

SMILES

CC1CC2C(CC3(C1C(C(C3O)OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@H]([C@H]([C@@H]3O)OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(CC3(C1C(C(C3O)OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2

Other CAS No.

51292-55-8

Synonyms

hymenograndin

Origin of Product

United States

Comparison with Similar Compounds

Sesquiterpene lactones are classified into guaianolides and pseudoguaianolides based on carbocyclic skeleton arrangements. Below, Hymenograndin is compared with guaianolides (e.g., Lemmonin A, Hymenosignin) and pseudoguaianolides (e.g., Hymenoflorin, Hymenoratin) from the same source (H. brachyacris).

Structural Comparison

Table 1: Structural and Functional Properties of this compound and Analogues
Compound Name Structural Class Key Functional Groups/Substituents Molecular Formula (Reported) Source
This compound Pseudoguaianolide 4-Oxo-Ga-angeloyloxy, 8β-acetoxy C₂₀H₂₆O₇ (Inferred) H. brachyacris
Hymenoflorin Pseudoguaianolide 6α-senecioyloxy, 8β-acetoxy C₂₀H₂₆O₇ H. brachyacris
Hymenoratin Pseudoguaianolide 2α-tigloyloxy, 8β-acetoxy C₂₀H₂₆O₇ H. brachyacris
Lemmonin A Guaianolide 16,5α,7αH-2β-acetoxy, 4β-O-β-D-glucosyl C₂₃H₃₄O₁₁ H. brachyacris
Hymenosignin Guaianolide 2-O-tiglinoyloxy, 8β-hydroxyl C₂₀H₂₆O₆ H. brachyacris

Key Observations :

Backbone Differences: Guaianolides (e.g., Lemmonin A) have a 5/7/5 fused ring system, while pseudoguaianolides (e.g., this compound) feature a 5/7/3 fused ring with a trans-decalin structure . Pseudoguaianolides often exhibit higher oxygenation at C-4 and C-8 positions compared to guaianolides.

Substituent Variability: this compound and Hymenoflorin share the 8β-acetoxy group but differ in acyloxy substituents (angeloyloxy vs. senecioyloxy), impacting lipophilicity and bioactivity . Hymenoratin contains a tigloyloxy group at C-2α, absent in this compound, which may alter receptor binding affinity.

Glycosylation: Guaianolides like Lemmonin A are glycosylated (e.g., β-D-glucosyl), enhancing water solubility, whereas pseudoguaianolides lack glycosylation .

Functional and Pharmacological Differences

  • Cytotoxicity: Pseudoguaianolides generally exhibit stronger cytotoxicity than guaianolides due to their electrophilic α,β-unsaturated lactone rings, which alkylate biological nucleophiles .
  • Anti-inflammatory Activity: Guaianolides like Hymenosignin may show higher efficacy in suppressing pro-inflammatory cytokines due to hydroxyl groups enhancing hydrogen bonding .
  • Metabolic Stability: The angeloyloxy group in this compound could confer better metabolic stability compared to Hymenoflorin’s senecioyloxy group, which is prone to hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hymenograndin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Hymenograndin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.